molecular formula C17H27BN2O5 B7956307 5-(3-Methylbutoxy)-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

5-(3-Methylbutoxy)-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7956307
M. Wt: 350.2 g/mol
InChI Key: PDEJSHYXZKBCCM-UHFFFAOYSA-N
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Description

5-(3-Methylbutoxy)-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a nitro group, a boronate ester, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, offering advantages in terms of reaction control and product yield .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylbutoxy)-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

5-(3-Methylbutoxy)-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action for 5-(3-Methylbutoxy)-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester allows for coupling reactions, while the nitro group can be reduced to an amine, enabling further functionalization .

Properties

IUPAC Name

5-(3-methylbutoxy)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O5/c1-11(2)7-8-23-15-10-13(19)14(20(21)22)9-12(15)18-24-16(3,4)17(5,6)25-18/h9-11H,7-8,19H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEJSHYXZKBCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCCC(C)C)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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